Cas no 2227366-95-0 (ethyl 2-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-ylacetate)

Ethyl 2-(2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl)acetate is a fluorinated heterocyclic compound featuring a benzoxazole core with a trifluoromethyl substituent. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research. The ester functionality allows for further derivatization, facilitating its use as an intermediate in synthetic applications. The trifluoromethyl group contributes to improved binding affinity and bioavailability in target molecules. Its stability under various reaction conditions makes it suitable for multi-step synthesis. This compound is particularly relevant in the development of pharmaceuticals and specialty chemicals requiring fluorine incorporation for optimized performance.
ethyl 2-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-ylacetate structure
2227366-95-0 structure
Product Name:ethyl 2-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-ylacetate
CAS No:2227366-95-0
MF:C12H12F3NO3
MW:275.223793983459
CID:5639459
PubChem ID:165899369
Update Time:2025-06-23

ethyl 2-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-ylacetate Chemical and Physical Properties

Names and Identifiers

    • 2227366-95-0
    • EN300-28229822
    • ethyl 2-[2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl]acetate
    • ethyl 2-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-ylacetate
    • Inchi: 1S/C12H12F3NO3/c1-2-18-10(17)7-11(12(13,14)15)16-8-5-3-4-6-9(8)19-11/h3-6,16H,2,7H2,1H3
    • InChI Key: SPNANZRNBCYSSE-UHFFFAOYSA-N
    • SMILES: FC(C1(CC(=O)OCC)NC2C=CC=CC=2O1)(F)F

Computed Properties

  • Exact Mass: 275.07692773g/mol
  • Monoisotopic Mass: 275.07692773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 47.6Ų

ethyl 2-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-ylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28229822-0.05g
ethyl 2-[2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl]acetate
2227366-95-0 95.0%
0.05g
$959.0 2025-03-19
Enamine
EN300-28229822-0.1g
ethyl 2-[2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl]acetate
2227366-95-0 95.0%
0.1g
$1005.0 2025-03-19
Enamine
EN300-28229822-0.25g
ethyl 2-[2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl]acetate
2227366-95-0 95.0%
0.25g
$1051.0 2025-03-19
Enamine
EN300-28229822-0.5g
ethyl 2-[2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl]acetate
2227366-95-0 95.0%
0.5g
$1097.0 2025-03-19
Enamine
EN300-28229822-1.0g
ethyl 2-[2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl]acetate
2227366-95-0 95.0%
1.0g
$1142.0 2025-03-19
Enamine
EN300-28229822-2.5g
ethyl 2-[2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl]acetate
2227366-95-0 95.0%
2.5g
$2240.0 2025-03-19
Enamine
EN300-28229822-5.0g
ethyl 2-[2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl]acetate
2227366-95-0 95.0%
5.0g
$3313.0 2025-03-19
Enamine
EN300-28229822-10.0g
ethyl 2-[2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl]acetate
2227366-95-0 95.0%
10.0g
$4914.0 2025-03-19
Enamine
EN300-28229822-1g
ethyl 2-[2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl]acetate
2227366-95-0
1g
$1142.0 2023-09-09
Enamine
EN300-28229822-5g
ethyl 2-[2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl]acetate
2227366-95-0
5g
$3313.0 2023-09-09

Additional information on ethyl 2-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-ylacetate

Ethyl 2-(Trifluoromethyl)-2,3-Dihydro-1,3-Benzoxazol-2-ylacetate: A Comprehensive Overview

The compound Ethyl 2-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-ylacetate (CAS NO 2227366-95-0) is a specialized molecule that has garnered significant attention in the field of biochemistry and pharmaceutical research. This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and potential applications in drug development.

Benzoxazoles are heterocyclic compounds consisting of a benzene ring fused with an oxazole ring. The presence of a trifluoromethyl group at the 2-position introduces additional electronic effects, making this compound particularly interesting for researchers exploring fluorinated aromatic systems. The ethyl acetate moiety further adds to the chemical complexity, potentially influencing solubility and bioavailability.

Recent studies have highlighted the importance of trifluoromethylated benzoxazoles in drug design due to their unique pharmacokinetic properties. These compounds are being investigated for their potential as agonists, antagonists, or inhibitors in various biological pathways. The 2,3-dihydro-1,3-benzoxazole core structure has shown promise in targeting specific enzymes and receptors, making it a valuable scaffold for medicinal chemists.

In terms of synthesis, the preparation of ethyl 2-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-ylacetate involves multi-step reactions, including Friedel-Crafts acylation and nucleophilic substitution. The introduction of the trifluoromethyl group requires careful control to ensure regioselectivity and avoid undesired by-products. This compound serves as a key intermediate in the synthesis of more complex molecules with tailored biological activities.

From a pharmacological perspective, this compound has been explored for its potential as a template molecule in anticancer drug development. The combination of the benzoxazole ring and the trifluoromethyl group creates a unique microenvironment that may enhance cytotoxicity or selectivity toward cancer cells. Preclinical studies have demonstrated that such compounds can exhibit anti-proliferative effects in vitro models, paving the way for further investigation.

Moreover, the ethyl acetate functional group may play a critical role in modulating the metabolism and excretion of this compound. Research into its enzyme kinetics and tissue distribution could provide valuable insights into optimizing its therapeutic profile. The trifluoromethyl group, being highly electronegative, may also influence protein-ligand interactions, which is crucial for understanding its mechanism of action.

Recent advancements in computational chemistry have enabled researchers to model the behavior of trifluoromethylated benzoxazoles with greater accuracy. These studies often involve molecular docking experiments, which help predict how these compounds might bind to target receptors or enzymes. Such predictive methods are invaluable in the early stages of drug discovery, allowing for rapid optimization of candidate molecules.

Another area of active research is the biological stability of this compound. The benzoxazole ring system is known for its resistance to hydrolysis and oxidation, which contributes to its chemical stability in physiological conditions. However, the trifluoromethyl group may introduce additional challenges in terms of metabolism and toxicology, necessitating thorough evaluation before proceeding to clinical trials.

From an application standpoint, ethyl 2-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-ylacetate is not only a valuable research tool but also a potential lead compound in the development of new therapies. Its unique structure positions it as a versatile platform for exploring various biological pathways, including neurodegenerative diseases, inflammatory conditions, and oncology.

Furthermore, the study of this compound contributes to the broader understanding of fluorinated pharmaceuticals. The use of fluorine in drug design has become increasingly prevalent due to its ability to enhance lipophilicity and binding affinity without significantly altering the molecular framework. This makes trifluoromethylated benzoxazoles particularly appealing for researchers aiming to improve drug efficacy.

Recent collaborative efforts between academia and industry have led to significant breakthroughs in the synthesis and characterization of trifluoromethylated benzoxazole derivatives. These advancements are driven by the need for more effective and safer therapeutic agents, particularly in the field of oncology, where resistance mechanisms often limit treatment options.

Finally, the exploration of ethical considerations surrounding the use of fluorinated compounds in medicine is an area that cannot be overlooked. As researchers continue to develop innovative therapies, it is crucial to balance the potential benefits against any risks associated with the long-term use of such compounds.

The compound ethyl 2-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-ylacetate (CAS NO 2227366-95-0) is a significant molecule in the fields of biochemistry and pharmaceutical research. Here's a concise summary: 1. Chemical Class: It belongs to the benzoxazole derivatives, known for their diverse biological activities. 2. Structure Features: - Contains a benzene ring fused with an oxazole ring. - Includes a trifluoromethyl group at the 2-position, introducing electronic effects. - Possesses an ethyl acetate moiety, influencing solubility and bioavailability. 3. Research Interest: Investigated for potential applications as agonists, antagonists, or inhibitors in various biological pathways. 4. Synthesis: Involves multi-step reactions like Friedel-Crafts acylation and nucleophilic substitution. 5. Pharmacological Applications: Show promise in anticancer drug development due to their potential anti-proliferative effects. 6. Computational Studies: Molecular docking experiments help predict binding to target receptors, aiding early-stage drug discovery. 7. Biological Stability: The benzoxazole ring system is chemically stable, though the trifluoromethyl group may influence metabolism and toxicology. 8. Applications: Serves as a versatile platform for exploring various biological pathways, including oncology and neurodegenerative diseases. 9. Ethical Considerations: Balance potential benefits against risks associated with long-term use of fluorinated compounds. This compound is valuable in both research and potential therapeutic applications, highlighting the importance of continued study in these areas.
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk